ArF Lithographic Resolution: 0.12 μm Line/Space Patterns Achieved with 7,7-Dimethyloxepan-2-one Acid-Labile Group
Polymers incorporating the 7,7-dimethyloxepan-2-one acid-labile group achieve 0.12 μm line/space patterns at a dose of 10 mJ cm⁻² using ArF excimer laser lithography with conventional 2.38 wt% TMAH developer [1]. In comparison, steroid-derivative-based polymers synthesized under the same research program achieved only 0.20–0.30 μm line/space patterns at 9 mJ cm⁻² [2]. The 7,7-dimethyloxepan-2-one group undergoes acid-catalyzed ring-opening upon exposure and post-exposure bake, generating carboxylic acid functionality without releasing volatile byproducts such as isobutene, ethyl vinyl ether, or 3,4-dihydro-2H-pyran—a critical advantage over conventional protecting groups (tert-butyl, ethoxyethyl, tetrahydropyranyl) that release volatile species during deprotection [1].
| Evidence Dimension | Lithographic resolution (line/space pattern) |
|---|---|
| Target Compound Data | 0.12 μm line/space pattern at 10 mJ cm⁻² dose |
| Comparator Or Baseline | Steroid-derivative polymer (poly(MBDMOM-co-MA)): 0.20–0.30 μm line/space pattern at 9 mJ cm⁻² dose |
| Quantified Difference | 2–2.5× finer resolution achieved |
| Conditions | ArF excimer laser stepper, 2.38 wt% tetramethylammonium hydroxide (TMAH) aqueous developer |
Why This Matters
Finer resolution enables higher-density semiconductor device fabrication, directly impacting photoresist selection for advanced node lithography processes.
- [1] Kim, J.-B.; Lee, J.-J. Synthesis and characterization of norbornene-based polymers with 7,7-dimethyloxepan-2-one acid labile groups for chemically amplified photoresists. Polymer, 2002, 43(6), 1963-1967. View Source
- [2] Lee, J.-J. Synthesis and application of polymers for 193-nm photoresists. KAIST Doctoral Dissertation, 2002. View Source
